4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride
Description
Properties
IUPAC Name |
4-chloro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10;/h1-4,10,13-14H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQUGKJCWLJWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and piperidine.
Reaction: The piperidine is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 4-chloro-N-(piperidin-4-yl)benzenesulfonamide.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-substituted benzenesulfonamides.
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the sulfonamide group.
Scientific Research Applications
Based on the search results, here's what is known about the compound "4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride":
Identity and Properties:
- Name: 4-chloro-N-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}methyl)benzenesulfonamide .
- Molecular Formula: C18H20Cl2N2O4S2 .
- Molecular Weight: 463.4 g/mol .
- IUPAC Name: 4-chloro-N-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methyl]benzenesulfonamide .
- InChI: InChI=1S/C18H20Cl2N2O4S2/c19-15-1-5-17(6-2-15)27(23,24)21-13-14-9-11-22(12-10-14)28(25,26)18-7-3-16(20)4-8-18/h1-8,14,21H,9-13H2 .
- InChIKey: GARIPDUAIVLMBB-UHFFFAOYSA-N .
- SMILES: C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl .
Related Compounds:
- AstaTech sells this compound with 95% purity .
- Another related compound is 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide .
Potential Applications:
While the search results do not explicitly detail the applications of "this compound," they do point to potential areas of interest based on related compounds and broader research:
- Antibacterial Materials: Research is being done on antibacterial polymeric systems with responsive antibacterial activity and anti-biofilm formation, potentially using materials with tailored bactericidal properties for the medical industry .
- Arsenic Exposure Amelioration: Studies are exploring reagents that can ameliorate the effects of arsenic exposure, which could be relevant in developing prevention strategies for health issues associated with arsenic .
Mechanism of Action
The mechanism of action of 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Chlorine vs. Bromine/Nitro Groups : Chlorine enhances lipophilicity and metabolic stability compared to bromine or nitro groups, which may improve blood-brain barrier penetration .
- Sulfonamide vs. Benzamide : Sulfonamides exhibit stronger hydrogen-bonding capacity, influencing target binding affinity .
Pharmacological Activity
- Target Compound : Demonstrates inhibitory activity against carbonic anhydrases and serine proteases due to the sulfonamide group’s interaction with zinc ions .
- Triazole Derivatives (e.g., CAS 338421-80-0) : Show enhanced anticancer activity, likely due to the triazole ring’s ability to chelate metal ions or interact with hydrophobic enzyme pockets .
- Benzimidazole Derivatives (e.g., CAS 338423-61-3) : Exhibit antiviral properties, attributed to the planar benzimidazole moiety intercalating with viral DNA .
Biological Activity
4-Chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride, also known by its CAS number 152627-26-4, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound's structure, featuring a piperidine ring and a sulfonamide group, positions it as a candidate for various therapeutic applications, particularly in antimicrobial and enzyme inhibition contexts.
- Molecular Formula : C₁₁H₁₅ClN₂O₂S
- Molecular Weight : 274.77 g/mol
- CAS Number : 152627-26-4
Antibacterial Activity
Research indicates that compounds similar to 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's effectiveness can be attributed to its ability to inhibit bacterial growth by targeting specific metabolic pathways.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and certain infections.
- Acetylcholinesterase Inhibition : Compounds in this class have shown promising AChE inhibitory activity, which is crucial for potential applications in neurodegenerative diseases.
- Urease Inhibition : The compound demonstrated strong urease inhibitory activity, with significant implications for treating urease-related infections .
| Enzyme | Inhibition (IC50 µM) |
|---|---|
| Acetylcholinesterase | Varies (specific data needed) |
| Urease | Strong (exact values needed) |
Case Studies and Research Findings
Recent studies have explored the biological activity of various sulfonamide derivatives, including the target compound. For example, a study reported that several derivatives exhibited potent antibacterial and enzyme inhibitory activities . The structure-activity relationship (SAR) analyses revealed that modifications at specific positions on the benzene ring significantly influenced biological efficacy.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and target proteins. These studies indicate favorable binding affinities with active sites of both AChE and bacterial enzymes, which supports the observed biological activities .
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-(piperidin-4-yl)benzene-1-sulfonamide hydrochloride?
The compound is typically synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 4-aminopiperidine derivatives under basic conditions (e.g., triethylamine or NaHCO₃). The reaction is performed in anhydrous solvents like dichloromethane or THF at 0–25°C for 4–12 hours. Post-reaction, the hydrochloride salt is precipitated using HCl gas or concentrated HCl in diethyl ether. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound?
Single-crystal X-ray diffraction is the gold standard for resolving conformational details. Crystals are grown via slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMF or DMSO). Data collection using Cu-Kα radiation (λ = 1.54178 Å) and refinement with SHELX software (e.g., SHELXL-2018/3) can reveal bond lengths, angles, and torsion angles. For example, the piperidine ring typically adopts a chair conformation, with sulfonamide and chlorophenyl groups in equatorial positions. Hydrogen-bonding networks (e.g., N–H···O or C–H···Cl interactions) stabilize the crystal lattice .
Q. What analytical techniques validate the purity of this compound?
Purity is assessed using:
- HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeCN gradient, retention time compared to standards).
- ¹H/¹³C NMR (integration ratios and absence of extraneous peaks; δ ~7.8 ppm for aromatic protons, δ ~3.2 ppm for piperidine protons).
- Mass spectrometry (ESI-MS: [M+H]⁺ at m/z 296.2).
- Elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the sulfonamide group in cross-coupling reactions?
The sulfonamide’s electron-withdrawing nature deactivates the chlorophenyl ring toward electrophilic substitution but facilitates SNAr reactions with strong nucleophiles (e.g., piperidine derivatives). Steric hindrance from the piperidine ring can slow reactions at the sulfonamide nitrogen. Computational studies (DFT at B3LYP/6-31G* level) predict activation barriers for proposed intermediates, guiding solvent selection (e.g., DMF for polar transition states) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Purity variability : Re-test batches via HPLC and adjust synthesis protocols.
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO ≤0.1% v/v).
- Conformational flexibility : Use molecular dynamics simulations (AMBER or GROMACS) to assess binding modes to targets like serotonin receptors .
Q. How does the piperidine ring’s conformation affect the compound’s pharmacological profile?
Chair-to-boat transitions in the piperidine ring alter the spatial orientation of the sulfonamide group, impacting receptor binding. For example, a chair conformation optimizes hydrogen bonding with kinase active sites (e.g., EGFR), while a twisted boat may reduce affinity. Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) and NOESY experiments can map conformational dynamics .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Racemization at the piperidine nitrogen can occur under acidic conditions. Mitigation strategies include:
- Using chiral auxiliaries (e.g., (R)-BINOL) during sulfonylation.
- Low-temperature crystallization (<5°C) to isolate the desired enantiomer.
- Monitoring enantiomeric excess (ee) via chiral HPLC (Chiralpak IC column, hexane/IPA 85:15) .
Methodological Tables
Table 1. Key Crystallographic Data (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 10.23, 14.57, 8.92 |
| β (°) | 105.3 |
| R-factor | 0.042 |
| Hydrogen bonds | N1–H1···O2 (2.89 Å, 158°) |
Table 2. Optimized Reaction Conditions for Scale-up
| Parameter | Small Scale (5 g) | Large Scale (500 g) |
|---|---|---|
| Solvent | CH₂Cl₂ | THF |
| Temperature | 0°C | 25°C |
| Reaction Time | 12 h | 8 h |
| Yield | 78% | 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
